6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
4-methyl-2-piperazin-1-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-7-6-8(14)12-9(11-7)13-4-2-10-3-5-13/h6,10H,2-5H2,1H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAVWOFXKXDEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one typically involves a nucleophilic substitution reaction. One common method starts with 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, which undergoes nucleophilic substitution with various sulfonyl chlorides . The reaction conditions often involve the use of solvents such as chloroform and bases like potassium carbonate at room temperature .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrimidine or piperazine rings.
Cyclization: This reaction can form additional rings, potentially leading to more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Sulfonyl Chlorides: For nucleophilic substitution.
Thionyl Chloride: For oxidation reactions.
Cyclopentylamine: For nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sulfonyl chlorides can yield various sulfonamide derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one exhibit significant antimicrobial properties. A study demonstrated that modifications to the piperazine moiety enhanced the compound's activity against various bacterial strains, suggesting its potential use in developing new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer effects, particularly in targeting specific cancer cell lines. The synthesis of analogs has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have reported that certain derivatives can effectively inhibit tumor growth in vitro and in vivo models .
Neurological Applications
This compound has also been explored for its neuroprotective effects. Research has indicated that it may modulate pathways involved in neurodegenerative diseases, such as Alzheimer's disease. Its ability to inhibit amyloid beta-induced mitochondrial dysfunction positions it as a candidate for further development as a neuroprotective agent .
Synthesis and Characterization
The synthesis of this compound typically involves multi-component reactions that allow for the efficient construction of the dihydropyrimidine scaffold. Various synthetic methodologies have been reported, including:
- One-Pot Reactions : These reactions simplify the synthesis process by combining multiple steps into a single reaction vessel, thus improving yield and reducing time .
| Synthesis Method | Description |
|---|---|
| Multi-component reactions | Involves reacting multiple reagents to form the desired product efficiently. |
| Microwave-assisted synthesis | Utilizes microwave energy to accelerate chemical reactions, leading to higher yields and shorter reaction times. |
Case Study 1: Antimicrobial Activity
A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the piperazine ring significantly enhanced antibacterial activity compared to the parent compound .
Case Study 2: Anticancer Screening
In vitro assays conducted on various cancer cell lines revealed that certain derivatives of this compound exhibited IC50 values lower than those of established chemotherapeutics, suggesting a potential role as an effective anticancer agent .
Mechanism of Action
The mechanism of action of 6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one involves several molecular targets and pathways:
Inhibition of ER Stress and Apoptosis: It reduces the expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells.
NF-kB Inflammatory Pathway: It inhibits the NF-kB inflammatory pathway, reducing the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells.
Comparison with Similar Compounds
Core Structure and Substituent Variations
The dihydropyrimidinone scaffold is a common motif in medicinal chemistry. Below is a comparative analysis of structurally related compounds:
Key Observations
Piperazine vs. Alkyl/Sulfur Substituents :
- The piperazine group in the target compound may enhance solubility and enable hydrogen bonding, contrasting with the lipophilic methylsulfanyl group in 6328-58-1 or the isopropyl group in 2097946-54-6 .
- Piperazine is a common pharmacophore in drug design due to its ability to improve bioavailability and target binding .
Core Modifications: Replacing dihydropyrimidinone with a triazine (as in N-cyclopentyl-4-ethoxy-6-(piperazin-1-yl)-1,3,5-triazin-2-amine) or dihydroquinazoline (as in letermovir) alters electronic properties and biological activity. Letermovir’s fluorine and methoxy groups contribute to its antiviral efficacy but reduce solubility .
Implications for Research and Development
- Drug Design : Piperazine-containing analogs are prioritized in medicinal chemistry for their balanced solubility and interaction profiles. The target compound’s structure aligns with this trend, whereas sulfur or alkyl-substituted analogs may serve as leads for lipophilic targets.
- Synthetic Flexibility: The dihydropyrimidinone core allows diverse substitutions, enabling structure-activity relationship (SAR) studies. For example, the hydroxyethyl group in 2097946-54-6 could be explored in the target compound to improve aqueous solubility .
Biological Activity
6-Methyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one (CAS No. 459182-13-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, synthesizing findings from various studies, including in vitro and in vivo research, molecular docking analyses, and structure-activity relationship (SAR) evaluations.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 194.23 g/mol. The compound features a piperazine moiety, which is known for its versatility in drug design and biological applications.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In particular, it has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have demonstrated the ability to reduce tumor growth and promote apoptosis in hematological malignancies .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H929 (Multiple Myeloma) | 15.2 | Induction of apoptosis via p53 activation |
| MV-4-11 (Acute Myeloid Leukemia) | 12.5 | Inhibition of cell proliferation |
Neuroprotective Effects
The compound's neuroprotective properties have also been explored. Studies suggest that it may inhibit acetylcholinesterase (AChE), which is crucial for managing conditions like Alzheimer's disease. The inhibition of AChE can enhance cholinergic signaling in the brain, potentially improving cognitive functions .
Table 2: AChE Inhibition Data
Antimicrobial Activity
In addition to anticancer and neuroprotective effects, the compound has shown promise as an antimicrobial agent. Its derivatives have been evaluated for activity against various bacterial strains, demonstrating significant inhibitory effects .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperazine ring and the dihydropyrimidine structure can significantly influence the biological activity of the compound. For example:
- Substitution on the piperazine ring enhances binding affinity to target proteins.
- Alterations in the dihydropyrimidine moiety can improve solubility and bioavailability.
Case Studies
- In Vivo Efficacy : A study involving animal models demonstrated that administering the compound resulted in a significant reduction in tumor size compared to control groups .
- Molecular Docking Studies : Computational analyses have shown that this compound can effectively bind to active sites of key proteins involved in cancer progression and neurodegeneration .
Q & A
Q. Methodological Answer :
- Receptor Binding Assays : Use radioligands (e.g., [3H]-spiperone for dopamine D2 receptors) to measure displacement in transfected HEK293 cells. Calculate IC50 values using nonlinear regression.
- Enzyme Inhibition Studies : Test phosphodiesterase (PDE) inhibition via fluorescence-based assays (e.g., PDE4B with 3′,5′-cyclic AMP substrate).
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa) with 48-hour exposure and dose-response curves .
[Advanced] What strategies identify synthetic impurities during scale-up?
Q. Methodological Answer :
- LC-MS/MS Analysis : Use a gradient elution (0.1% formic acid in water/acetonitrile) to detect des-methyl analogs or piperazine adducts. Compare retention times with synthesized impurity standards (e.g., des-methyl derivatives).
- Quantitative NMR (qNMR) : Integrate impurity peaks relative to the main compound using deuterated DMSO as a solvent.
- Limit of Detection (LOD) : Validate impurities ≤0.1% via external calibration curves .
[Advanced] How to resolve discrepancies in reported biological activity across studies?
Q. Methodological Answer :
- Assay Standardization : Replicate experiments using identical cell lines (passage <20), buffer pH (7.4), and exposure times.
- Batch Purity Verification : Analyze compound batches via HPLC to rule out impurity interference (e.g., residual solvents or byproducts).
- Data Normalization : Apply Hill slope models to adjust IC50 calculations for non-sigmoidal dose-response curves .
[Advanced] Which computational methods guide analog design for enhanced target affinity?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina with target protein structures (e.g., PDE4B, PDB: 1XMY) to optimize piperazine positioning.
- QSAR Modeling : Corrogate substituent effects (e.g., logP, H-bond donors) on activity using partial least squares regression.
- Free Energy Perturbation (FEP) : Calculate relative binding energies for methyl or fluoro substitutions at the pyrimidinone core .
[Advanced] How to overcome low crystal quality in X-ray diffraction analysis?
Q. Methodological Answer :
- Crystallization Optimization : Use vapor diffusion (sitting drop method) with 2-methyl-2,4-pentanediol as a precipitant.
- Synchrotron Radiation : Resolve low-symmetry crystals with high-intensity X-rays (λ = 0.9 Å).
- Co-crystallization : Improve lattice packing by adding benzoic acid derivatives as co-formers .
[Advanced] How do solvent polarity and temperature affect cyclocondensation yield?
Q. Methodological Answer :
- Solvent Screening : Compare DMF (high polarity, 80°C) vs. THF (low polarity, 60°C) under anhydrous reflux.
- Design of Experiments (DoE) : Vary time (6–24 h) and temperature (60–120°C) to identify optimal conditions via HPLC yield monitoring.
- Side Reaction Mitigation : Add molecular sieves to scavenge water in polar aprotic solvents .
[Basic] What methods determine solubility profiles in aqueous and organic solvents?
Q. Methodological Answer :
- Shake-Flask Method : Saturate PBS (pH 7.4) or DMSO with the compound, filter through 0.22 μm membranes, and quantify via UV-Vis at λmax (e.g., 270 nm).
- Beer-Lambert Law : Construct calibration curves (0.1–100 μg/mL) for solubility calculations.
- pH-Solubility Profile : Adjust pH (3–10) using HCl/NaOH and measure equilibrium solubility .
[Advanced] How to elucidate the reaction mechanism of the ring-forming step?
Q. Methodological Answer :
- Kinetic Isotope Effects (KIE) : Synthesize deuterated precursors (e.g., CD3-group) to compare reaction rates.
- In Situ Monitoring : Use FTIR to track carbonyl intermediate formation.
- DFT Calculations : Model transition states (B3LYP/6-31G*) to identify rate-determining steps and activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
